molecular formula C13H10O3 B146640 2,2'-Dihydroxybenzophenone CAS No. 835-11-0

2,2'-Dihydroxybenzophenone

Cat. No. B146640
CAS RN: 835-11-0
M. Wt: 214.22 g/mol
InChI Key: YIYBRXKMQFDHSM-UHFFFAOYSA-N
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Description

2,2'-Dihydroxybenzophenone and its derivatives are compounds of interest due to their potential applications and biological activities. These compounds have been synthesized through various methods and have been studied for their structural and chemical properties. The synthesis of these compounds often involves oxidation reactions or other efficient methods, and their structures have been examined using techniques such as NMR, DFT, and X-ray diffraction .

Synthesis Analysis

The synthesis of 2,2'-dihydroxybenzophenone derivatives can be achieved through different synthetic routes. One approach involves the direct synthesis or oxidation of benzylic alcohols . Another method includes the reaction between benzenyl trichloride and resorcin, with optimization of reaction conditions such as solvent composition, reaction time, temperature, and charge ratio to achieve high yields10. Additionally, the synthesis of related compounds, such as 2,4-dihydroxybenzophenone, has been accomplished starting from p-ethylbenzoic acid in a multi-step process .

Molecular Structure Analysis

The molecular structure of 2,2'-dihydroxybenzophenone derivatives has been characterized using various spectroscopic and analytical techniques. Studies have shown that these compounds can exhibit intramolecular hydrogen bonding, which influences their molecular conformations . X-ray diffraction analysis has provided insights into the crystal structures of related compounds, revealing non-planar benzophenone skeletons and the orientation of substituent groups .

Chemical Reactions Analysis

2,2'-Dihydroxybenzophenone and its derivatives can participate in various chemical reactions. For instance, they can be used as intermediates in the synthesis of polymers with ultraviolet-absorbing properties . The presence of hydroxyl groups in the molecule can lead to the formation of intramolecular hydrogen bonds, which can affect the reactivity and the outcome of chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2'-dihydroxybenzophenone derivatives are influenced by their molecular structure. The intramolecular hydrogen bonding can lead to specific conformations that are energetically favorable, as indicated by DFT and NMR studies . These properties are not only important for understanding the fundamental aspects of these compounds but also for their potential applications as anti-inflammatory agents, as some derivatives have shown significant activity in vivo .

Relevant Case Studies

In the context of case studies, the anti-inflammatory activity of 2,2'-dihydroxybenzophenone derivatives has been evaluated, with some derivatives showing high potency, comparable to marketed drugs. In silico docking studies suggest that these compounds could act as COX-1/COX-2 inhibitors, which is a common mechanism for anti-inflammatory drugs . Additionally, the synthesis of polymers from related compounds like 2,4-dihydroxy-4'-vinylbenzophenone has been explored for their use as ultraviolet absorbers, which could have practical applications in materials science .

Scientific Research Applications

UV Protection and Photostabilization

2,2'-Dihydroxybenzophenone is recognized for its effectiveness as an ultraviolet absorber. It is commonly used in commercial products for its ability to protect against UV radiation. Studies have shown that incorporating 2,2'-Dihydroxybenzophenone into azo dyes significantly enhances their light fastness properties, particularly against UV radiation, making it a valuable component in the dye industry (Rajagopal & Seshadri, 1988). Another application is in the field of paper production, where it has been used to prevent color reversion in papers made from high-yield pulps (Castellan, Noutary, & Davidson, 1994).

Impact on Water Treatment and Environmental Concerns

The transformation characteristics of 2,2'-Dihydroxybenzophenone during chlorination disinfection processes have been studied, particularly its role in forming novel by-products like chlorinated benzoquinone and polycyclic aromatic hydrocarbons. This research is crucial in understanding the ecological and health risks associated with its use, especially in swimming pool water treatment (Sun et al., 2019).

Chemical Synthesis and Material Science

In the realm of organic chemistry, 2,2'-Dihydroxybenzophenone assists in the formation of ketimines with benzophenone, a process facilitated by hydrogen-bonding interactions. This application is significant in the synthesis of various organic compounds (Seo, Jang, Jung, & Kim, 2018). Moreover, its role in the direct synthesis of functionalized benzophenones and xanthones has been explored, highlighting its importance in material science (Rao & Ramakrishna, 2016).

Environmental Analysis and Water Quality Monitoring

The development of analytical methods for detecting hydroxylated benzophenone UV absorbers, including 2,2'-Dihydroxybenzophenone, in environmental water samples is critical for monitoring water quality and assessing environmental impact. Techniques like solid-phase extraction and liquid chromatography-tandem mass spectrometry are used for this purpose (Negreira et al., 2009).

Textile Industry and Wool Protection

In the textile industry, 2,2'-Dihydroxybenzophenone and its derivatives have been applied as ultraviolet absorbers to protect wool from photo-degradation. It significantly enhances the lifespan of wool fabric when exposed to sunlight, providing effective photo-protection (Milligan & Holt, 1985).

Safety And Hazards

It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation . It is also advised to avoid dust formation and keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

The degradation kinetics and mechanisms of benzophenone-type UV filters and their degradation products (DPs) under UV and solar irradiation and in UV-based advanced oxidation processes (AOPs) such as UV/H 2 O 2, UV/persulfate, and the Fenton process are being studied . The effects of various operating parameters on the degradation of tested benzophenones from aqueous matrices are being presented .

properties

IUPAC Name

bis(2-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYBRXKMQFDHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022404
Record name 2,2'-Dihydroxybenzophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dihydroxybenzophenone

CAS RN

835-11-0
Record name 2,2′-Dihydroxybenzophenone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Dihydroxybenzophenone
Source ChemIDplus
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Record name 2,2'-Dihydroxybenzophenone
Source EPA DSSTox
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Record name 2,2'-dihydroxybenzophenone
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Record name 2,2'-DIHYDROXYBENZOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
444
Citations
S Tomitaka, M Mizukami, F Paladi… - Journal of thermal …, 2005 - akjournals.com
Thermal and dielectric properties of 2,2’-dihydroxybenzophenone were studied in relation with the potential progress of crystal nucleation and growth below the ordinary glass transition …
Number of citations: 26 akjournals.com
EO Schlemper - … Section B: Structural Crystallography and Crystal …, 1982 - scripts.iucr.org
(IUCr) 2,2'-Dihydroxybenzophenone Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 short structural papers Volume 38 Part 5 Pages 1619…
Number of citations: 18 scripts.iucr.org
KB Andersen, M Langgård, J Spanget-Larsen - Journal of molecular …, 1999 - Elsevier
The molecular vibrations of the title compound (DHBP) were investigated by IR polarization spectroscopy on samples partially aligned in stretched polyethylene (PE) and correlated with …
Number of citations: 5 www.sciencedirect.com
Y Kurt, B Ilhan-Ceylan, M Açıkgöz, E Tüzün, G Atun… - Polyhedron, 2013 - Elsevier
The S-alkyl thiosemicarbazone derivatives of 2,2′-dihydroxybenzophenone thiosemicarbazones (alkyl: methyl, propyl and allyl) and their oxovanadium(IV) chelates were synthesized. …
Number of citations: 17 www.sciencedirect.com
LR Morgan, K Thangaraj, B LeBlanc… - Journal of medicinal …, 2003 - ACS Publications
4,4‘-Dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007) has recently completed a phase I clinical trial in advanced cancer with minimal toxicity, and impressive objective …
Number of citations: 72 pubs.acs.org
F Toribio, JML Fernandez, DP Bendito… - Microchemical Journal, 1980 - Elsevier
2,2′-Dihydroxybenzophenone thiosemicarbazone forms complexes with Cu(II) (λ max = 385 nm, ϵ = 8.60 × 10 3 liter · mol −1 · cm −1 ); Ni(II) (λ max = 380 nm, ϵ = 15.4 × 10 3 liter · mol …
Number of citations: 9 www.sciencedirect.com
A Lazar, CP Vinod, AP Singh - New Journal of Chemistry, 2016 - pubs.rsc.org
An efficient, simple, phosphine and co-catalyst free C–C coupling reaction heterogeneous catalyst via a post grafting method is developed and reported. A covalently anchored …
Number of citations: 17 pubs.rsc.org
B İlhan-Ceylan - Inorganica Chimica Acta, 2021 - Elsevier
2,2′-Dihydroxybenzophenone-S-methyl-thiosemicarbazone and 3-methoxy-salicylaldehyde were reacted in the presence of oxovanadium(IV) or nickel(II) ions to yield the N 2 O 2 -type…
Number of citations: 10 www.sciencedirect.com
AMM Kahn, WH Linnell, LK Sharp - Journal of the Chemical Society …, 1960 - pubs.rsc.org
AN examination of the tuberculostatic activity and the pharmacological properties of the drugs which combine the active groupings of both 9-aminosalicylic acid and 4, 4-…
Number of citations: 2 pubs.rsc.org
Y Taguchi, F Sagara, H Kobayashi… - Bulletin of the Chemical …, 1970 - journal.csj.jp
Copper(II) chelates of 2,6-diacetyl-4-methylphenol, 2,2′-dihydroxybenzophenone, 2-acetoacetylphenol and 2-acetyl-1,8-dihydroxynaphthalene were synthesized. The first and last …
Number of citations: 21 www.journal.csj.jp

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